3-(oxolan-2-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYHFICIWQBZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883349 | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-08-8 | |
| Record name | Tetrahydro-2-furanpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Furanpropanol, tetrahydro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FURANPROPANOL, TETRAHYDRO- | |
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| Record name | 2-Furanpropanol, tetrahydro- | |
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| Record name | 2-Furanpropanol, tetrahydro- | |
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| Record name | Tetrahydrofuran-2-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 3 Oxolan 2 Yl Propan 1 Ol
Stereoselective Synthesis of 3-(oxolan-2-yl)propan-1-ol
Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over another. msu.edu For this compound, the primary challenge lies in controlling the configuration of the stereogenic carbon at the junction of the propyl chain and the oxolane ring. Both enantioselective and diastereoselective methods are employed to achieve this goal.
Enantioselective Approaches to this compound
Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. msu.edu This is often accomplished through the use of chiral catalysts or chiral auxiliaries that create a chiral environment for the reaction, influencing the stereochemical outcome.
Chiral Catalyst Development for Asymmetric Synthesis
The development of effective chiral catalysts is a highly active area of research, providing atom-economical pathways to enantiomerically enriched products. frontiersin.orgyork.ac.uk For the asymmetric synthesis of molecules like this compound, several classes of chiral catalysts are applicable, each with distinct mechanisms and substrate scopes.
Key catalysts that could be adapted for this synthesis include:
Chiral Phosphoric Acids (CPAs): These Brønsted acids are highly versatile and have been used in a vast array of asymmetric transformations. frontiersin.org They function by activating substrates through hydrogen bonding, creating a well-defined chiral environment.
N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful organocatalysts for various asymmetric reactions. frontiersin.org Their utility in the synthesis of complex heterocyclic systems makes them suitable candidates for constructing the chiral oxolane ring.
Transition Metal Catalysts: Complexes of metals like iridium, rhodium, and nickel with chiral ligands are widely used for asymmetric hydrogenation, cycloaddition, and cross-coupling reactions. frontiersin.orgaablocks.com For instance, an asymmetric hydrogenation of a furan-containing precursor could be a viable route.
Chiral 1,3,2-Oxazaborolidines: These Lewis acids have been successfully used to catalyze enantioselective photochemical reactions, such as [2+2] photocycloadditions, which could be employed to construct the oxolane ring system with high stereocontrol. nih.gov
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis
| Catalyst Class | General Application | Potential Role in Synthesis | Reference |
|---|---|---|---|
| Chiral Phosphoric Acids (CPAs) | Asymmetric Brønsted acid catalysis for various transformations. | Catalyzing a cyclization or addition step to form the chiral center. | frontiersin.org |
| N-Heterocyclic Carbenes (NHCs) | Enantioselective organocatalysis, including annulations and acylations. | Asymmetric synthesis of precursors or direct formation of the oxolane ring. | frontiersin.org |
| Chiral Transition Metal Complexes (e.g., Ir, Rh, Ni) | Asymmetric hydrogenation, cycloaddition, and isomerization. | Enantioselective reduction of a double bond in a precursor molecule. | frontiersin.orgaablocks.com |
| Chiral 1,3,2-Oxazaborolidines | Lewis acid catalysis for enantioselective thermal and photochemical reactions. | Catalyzing an enantioselective cycloaddition to form the heterocyclic ring. | nih.gov |
Auxiliary-Controlled Diastereoselective Strategies
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net This strategy converts an enantioselective challenge into a diastereoselective one, as the reaction now forms diastereomers which can often be separated more easily. york.ac.uk
The general workflow involves:
Attaching a readily available, enantiopure auxiliary to a prochiral substrate.
Performing a reaction that creates a new stereocenter, where the existing chirality of the auxiliary directs the stereochemistry of the new center.
Removing the auxiliary to yield the desired enantiomerically enriched product, ideally while allowing for the auxiliary's recovery and reuse. wikipedia.orgresearchgate.net
Several well-established chiral auxiliaries could be employed in a synthesis targeting this compound.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Key Feature | Typical Reactions | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Popularized by David A. Evans, they provide excellent stereocontrol in enolate reactions. | Asymmetric alkylations and aldol (B89426) reactions. | wikipedia.orgresearchgate.net |
| Pseudoephedrine | Used to form chiral amides that undergo highly diastereoselective alkylation. | Asymmetric alkylation of enolates. | wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | A classic auxiliary known for its high directing ability and crystallinity of derivatives. | Diels-Alder reactions, alkylations, and aldol reactions. | wikipedia.org |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Highly effective for the asymmetric synthesis of chiral amines via N-sulfinylimines. | Diastereoselective addition to imines and reduction of ketimines. | osi.lv |
Diastereoselective Control in this compound Synthesis
Diastereoselective synthesis focuses on forming one diastereomer preferentially when a molecule with a pre-existing stereocenter undergoes a reaction that creates a new one. msu.edu In the context of this compound, this could involve a precursor that already contains a chiral center. For example, a diastereoselective cyclization of an open-chain precursor with a stereocenter along the chain could be controlled to form the desired configuration at the oxolane ring. Highly diastereoselective Staudinger [2+2]-cyclocondensations have been used to create substituted azetidin-2-ones, demonstrating a powerful method for controlling stereochemistry in ring formation. nih.gov Similarly, intramolecular aza-Michael reactions have been shown to proceed with high diastereoselectivity, controlled by either a chiral auxiliary or a catalyst. beilstein-journals.org
Resolution Techniques for Enantiopure this compound
When a racemic mixture of this compound is produced, resolution techniques can be used to separate the two enantiomers.
Classical Resolution: This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.
Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated. Cascade biotransformations represent an advanced form of this, capable of converting racemic substrates into valuable chiral chemicals with high enantiomeric excess. researchgate.net
Catalytic Synthesis Routes to this compound
Catalytic methods offer efficient and often more environmentally friendly pathways for synthesis. Beyond the chiral catalysts discussed for asymmetric synthesis, other catalytic routes can be employed to construct the core structure of this compound. A selective catalytic route has been developed to produce highly branched alkanes from biomass-derived furfural (B47365), involving steps like hydrogenation and hydrodeoxygenation, which demonstrates the power of catalysis in transforming furan-based structures. lookchem.com Another approach could involve the oxidation of primary alcohols to carboxylic acids using recyclable heteropolyoxometalates as catalysts, a reaction that could be adapted for transformations on the propanol (B110389) side chain. d-nb.info Furthermore, transition-metal-catalyzed cycloaddition reactions are highly versatile for synthesizing heterocyclic compounds from commercially available unsaturated precursors. aablocks.com
Green Chemistry Principles in this compound Synthesis
Utilization of Renewable Resources
The synthesis of this compound from renewable resources represents a significant advancement in sustainable chemistry, aligning with the principles of green chemistry by utilizing biomass-derived feedstocks. The primary pathway involves the strategic chemical transformation of platform molecules obtained from lignocellulosic biomass, which is rich in cellulose (B213188), hemicellulose, and lignin.
A key platform molecule for the synthesis of furan-based compounds is furfural, which is produced through the acid-catalyzed dehydration of pentose (B10789219) sugars present in hemicellulose. sci-hub.senih.gov The conversion of furfural, a five-carbon compound, into the seven-carbon structure of this compound necessitates a multi-step process involving both carbon-carbon bond formation and subsequent selective hydrogenation.
A viable synthetic strategy commences with a carbon chain extension reaction, typically an aldol condensation. In this step, furfural is reacted with a two-carbon molecule, such as acetaldehyde, to form 3-(furan-2-yl)propenal. This reaction extends the carbon backbone to the required length.
The subsequent and most critical stage is the comprehensive and selective hydrogenation of the 3-(furan-2-yl)propenal intermediate. This transformation requires the reduction of three distinct functional groups: the carbon-carbon double bond in the propenal side chain, the aldehyde group, and the furan (B31954) ring itself to an oxolane (tetrahydrofuran) ring. Achieving high selectivity without inducing undesired side reactions, such as the hydrogenolysis (ring-opening) of the furan or tetrahydrofuran (B95107) ring to form diols, is a significant catalytic challenge. sci-hub.serepec.org
The development of advanced catalytic systems is central to this process. Research has focused on heterogeneous catalysts, particularly bifunctional catalysts that possess both metal sites for hydrogenation and acidic or basic functionalities on the support material to steer the reaction pathway. sci-hub.seacs.org Noble metals such as palladium, platinum, and ruthenium, as well as non-noble metals like nickel and copper, have been extensively studied for the hydrogenation of furanic compounds. researchgate.netmdpi.com Palladium-based catalysts, for instance, are often effective for ring hydrogenation to produce tetrahydrofuran derivatives, while platinum catalysts can be more selective for the hydrogenation of carbonyl groups. researchgate.net
Bimetallic catalysts, such as nickel-cobalt (B8461503) or nickel-iron systems, have demonstrated enhanced performance due to synergistic effects between the two metals, which can improve activity and selectivity towards the desired saturated products while suppressing ring-opening side reactions. repec.orgfrontiersin.org The choice of catalyst support, such as hydrotalcites or various metal oxides, also plays a crucial role by influencing metal dispersion and providing active sites that can participate in the reaction. sci-hub.seacs.org
The table below summarizes relevant research findings on the catalytic hydrogenation of furfural and its derivatives, illustrating the conditions and catalytic systems that could be adapted for the synthesis of this compound.
Mechanistic studies indicate that the reaction pathway is highly dependent on the catalyst and conditions. For example, the use of a hydrotalcite-supported platinum catalyst was shown to favor the formation of 1,2-Pentanediol from furfuryl alcohol at elevated temperatures, demonstrating that ring-opening can be a dominant pathway. sci-hub.se Conversely, cobalt-based catalysts derived from layered double hydroxides showed superior activity for producing diols due to the cooperation between hydrogenation sites and basic sites, which facilitated the conversion of furfuryl alcohol. acs.org The challenge in synthesizing this compound lies in optimizing these catalytic systems to favor complete hydrogenation of the furan ring and side chain without C-O bond cleavage.
Elucidation of Chemical Reactivity and Transformative Pathways of 3 Oxolan 2 Yl Propan 1 Ol
Mechanistic Investigations of 3-(oxolan-2-yl)propan-1-ol Reactions
Understanding the mechanisms underlying the reactions of this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.
The primary alcohol group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis. cymitquimica.com
Esterification: The conversion of this compound to its corresponding ester can be achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The mechanism of acid-catalyzed esterification, commonly known as the Fischer esterification, involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester. The use of acyl chlorides or anhydrides typically proceeds through a nucleophilic acyl substitution mechanism, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetic anhydride can form the corresponding acetate (B1210297) ester. vulcanchem.com
Etherification: The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is less controlled for producing unsymmetrical ethers. More advanced methods include iron-catalyzed selective etherification reactions. acs.org For example, reacting 1-phenylethanol (B42297) with 1-propanol (B7761284) in the presence of iron(III) triflate can yield the unsymmetrical ether. acs.org Ytterbium(III) triflate has also been used to catalyze decarboxylative etherification reactions. acs.org
A summary of catalysts and conditions for these reactions is presented below:
| Reaction | Catalyst/Reagent | Conditions | Product Type |
| Esterification | Acetic Anhydride | Not specified | Acetate Ester vulcanchem.com |
| Etherification | Iron(III) triflate, Ammonium chloride | 45 °C, 12 h | Unsymmetrical Ether acs.org |
| Decarboxylative Etherification | Ytterbium(III) triflate (Yb(OTf)3) | 40-60 °C | tert-Butyl Ether acs.org |
Hydrogenation and dehydrogenation reactions involving this compound or related structures are critical for applications in areas like hydrogen storage and biomass conversion. These reactions typically require a catalyst.
Dehydrogenation: The dehydrogenation of alcohols to form aldehydes or ketones is a key transformation. For N- and O-containing heterocyclic compounds, bimetallic catalysts like Pd3Au1/CNT have shown high efficiency. nih.gov The mechanism on such a catalyst surface involves the adsorption of the alcohol, followed by the activation of O-H and C-H bonds, leading to the liberation of hydrogen gas. nih.gov Theoretical studies on related systems, such as the dehydrogenation of substituted alkenones on noble metal catalysts, suggest a surface-assisted keto-enol tautomerization pathway followed by a step-by-step dehydrogenation. nih.gov
Hydrogenation: The reverse reaction, hydrogenation, is equally important. For instance, the hydrogenation of carbonyl compounds to their corresponding alcohols can be catalyzed by Pd3Au1/CNT. nih.gov Density functional theory (DFT) calculations on the hydrogenation of quinoline (B57606) on Pd(111) and Pd3Au1(111) surfaces have shown that the initial hydrogenation occurs at the C=N bond. nih.gov The mechanism for the hydrogenation of N-heterocycles using iron-pincer catalysts has also been studied, revealing the role of metal-ligand cooperativity. rsc.org
The table below outlines catalysts used in related hydrogenation and dehydrogenation reactions.
| Reaction | Catalyst | Substrate Type | Key Mechanistic Feature |
| Dehydrogenation/Hydrogenation | Pd3Au1/CNT | N- and O-containing heterocycles | Surface-assisted bond activation nih.gov |
| Dehydrogenation | Pt/C, Pd/C, Rh/C, Ru/C | Substituted alkenones | Keto-enol tautomerization nih.gov |
| Dehydrogenation/Hydrogenation | Fe-PNP pincer complexes | N-heterocycles | Metal-ligand cooperativity rsc.org |
The oxolane ring in this compound can undergo ring-opening reactions under specific conditions. This process, known as eliminative ring fission, can be initiated by various reagents.
One proposed mechanism for the ring fission of a related 1,4-oxathiane (B103149) involves an E1cb-type mechanism, where a carbanion is formed alpha to the heteroatom (in that case, sulfur), followed by intramolecular elimination of an alkoxide. londonmet.ac.uk In the context of this compound, a similar mechanism could be envisioned under strongly basic conditions, although the stability of the carbanion adjacent to the oxygen would be a critical factor.
The cleavage of cyclic ethers like tetrahydrofuran (B95107) can also be catalyzed by Lewis acids such as zinc chloride in the presence of acyl chlorides, leading to the formation of chloroesters. researchgate.net This reaction proceeds through the coordination of the Lewis acid to the ether oxygen, making the ring more susceptible to nucleophilic attack by the chloride ion. The reactivity of the cyclic ether is influenced by ring strain, with more strained rings being more reactive. researchgate.net
| Reaction Type | Reagent/Catalyst | Key Mechanistic Step |
| Eliminative Ring Fission | Strong Base | Formation of an α-carbanion followed by intramolecular elimination londonmet.ac.uk |
| Catalytic Ring Cleavage | Zinc Chloride/Acyl Chloride | Lewis acid coordination to the ether oxygen, followed by nucleophilic attack researchgate.net |
Selective Functionalization of the Hydroxyl Group in this compound
The selective modification of the primary hydroxyl group in this compound, while preserving the oxolane ring, is a common synthetic objective.
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3-(oxolan-2-yl)propanal, or the carboxylic acid, 3-(oxolan-2-yl)propanoic acid, depending on the oxidant and reaction conditions. Achieving selectivity for the aldehyde requires the use of mild oxidizing agents.
Dilute PdAu alloy catalysts have been investigated for the selective oxidation of alcohols. rsc.org However, for longer-chain alcohols, over-oxidation can occur, leading to the formation of strongly bound carboxylates that can poison the catalyst. rsc.org In the case of 1-propanol oxidation on a Pd3Au97 catalyst, the formation of propionate (B1217596) on the catalyst surface was identified. rsc.org This suggests that the selective oxidation of this compound to the aldehyde may require careful catalyst design and control of reaction conditions to prevent over-oxidation and catalyst deactivation.
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule. A protecting group is a temporary modification of a functional group that renders it inert to specific chemical conditions. organic-chemistry.org
Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and esters. wikipedia.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal (deprotection). organic-chemistry.org
Silyl Ethers: Triorganosilyl ethers, such as those derived from chlorotrimethylsilane (B32843) (TMS-Cl), are common protecting groups. wikipedia.org
Acetals: The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its stability under basic conditions. organic-chemistry.org It is typically formed by reacting the alcohol with dihydropyran under acidic catalysis. organic-chemistry.org Deprotection is achieved through acidic hydrolysis. organic-chemistry.org
Esters: Acetate and benzoate (B1203000) esters can also serve as protecting groups. wikipedia.org
The following table summarizes common protecting groups for alcohols and their typical deprotection conditions.
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| Trimethylsilyl (TMS) ether | Chlorotrimethylsilane (TMS-Cl) | Acid or fluoride (B91410) ions wikipedia.org |
| Tetrahydropyranyl (THP) ether | Dihydropyran | Acidic hydrolysis organic-chemistry.org |
| Acetate ester | Acetic anhydride | Base- or acid-catalyzed hydrolysis wikipedia.org |
| Benzoate ester | Benzoyl chloride | Base- or acid-catalyzed hydrolysis wikipedia.org |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., trifluoroacetic acid) tcichemicals.com |
Nucleophilic and Electrophilic Substitution Pathways
The primary alcohol group in this compound is the principal site for nucleophilic and electrophilic substitution reactions. These reactions involve the replacement of the hydroxyl group or its protonated form with other functional groups.
Nucleophilic Substitution:
The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester.
One common transformation is the conversion to alkyl halides. For instance, reaction with hydrogen halides (HX) can proceed via an S(_N)2 mechanism for primary alcohols, where a halide ion displaces the protonated hydroxyl group (water). Alternatively, reagents like thionyl chloride (SOCl(_2)) in the presence of a base like pyridine (B92270) can be used to form the corresponding alkyl chloride. researchgate.net Similarly, phosphorus tribromide (PBr(_3)) can be employed for the synthesis of the alkyl bromide. cdnsciencepub.com
Another important class of nucleophilic substitution is the formation of sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride, TsCl) or mesylates (using methanesulfonyl chloride, MsCl). unizar.es These reactions typically proceed with retention of configuration at the carbon bearing the alcohol, as the C-O bond is not broken during the formation of the sulfonate ester. researchgate.netresearchgate.net The resulting sulfonate is an excellent leaving group and readily undergoes subsequent S(_N)2 reactions with a wide range of nucleophiles.
The Williamson ether synthesis provides a pathway to ethers. In this method, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form an ether. researchgate.net
Electrophilic Substitution (Esterification):
The oxygen atom of the hydroxyl group is nucleophilic and can attack electrophiles. A prominent example is the Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester. cdnsciencepub.com The reaction rate and yield can be influenced by factors such as the molar ratio of reactants and the temperature. For example, increasing the alcohol-to-acid ratio can shift the equilibrium towards the ester product. nih.gov To enhance the reactivity, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or acid anhydride, which readily reacts with the alcohol. cdnsciencepub.com
| Reaction Type | Reagent(s) | Product Type | General Mechanism |
|---|---|---|---|
| Halogenation | SOCl₂, pyridine | Alkyl chloride | SN2 |
| Halogenation | PBr₃ | Alkyl bromide | SN2 |
| Sulfonylation | TsCl, pyridine | Alkyl tosylate | - |
| Williamson Ether Synthesis | 1. NaH; 2. R-X | Ether | SN2 |
| Fischer Esterification | R'-COOH, H⁺ | Ester | Nucleophilic acyl substitution |
| Esterification | R'-COCl, pyridine | Ester | Nucleophilic acyl substitution |
Transformations of the Oxolane Ring System in this compound
The oxolane (tetrahydrofuran) ring, while generally stable, can undergo several transformations, including ring-opening, ring-expansion, and ring-contraction reactions under specific conditions.
Ring-Opening Reactions and Subsequent Derivatizations
The tetrahydrofuran ring can be opened under strongly acidic conditions or through the use of specific reagents. For example, treatment with hydrogen halides can lead to the cleavage of the ether linkage, resulting in a dihaloalkane derivative. The regioselectivity of this cleavage can be influenced by the substitution pattern of the ring.
Once opened, the resulting difunctional intermediate can be further derivatized. For instance, the terminal halide and the hydroxyl group can undergo subsequent substitution or elimination reactions to introduce new functionalities or create unsaturated systems.
Ring-Expansion and Ring-Contraction Methodologies
While less common than for other heterocyclic systems, methodologies for the ring expansion and contraction of the tetrahydrofuran ring exist and could be applicable to this compound.
Ring-Expansion:
Ring expansion of cyclic ethers like oxetanes to tetrahydrofurans has been reported using reagents like dimethylsulfoxonium methylide. researchgate.net Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofuran derivatives. smolecule.comacs.org While these methods are not directly reported for 2-substituted tetrahydrofurans, they suggest potential pathways for transforming the oxolane ring in the title compound into a larger tetrahydropyran (B127337) ring system. For instance, intramolecular cyclization of γ-hydroxy alkenes catalyzed by palladium(II) can lead to substituted tetrahydrofurans, and analogous strategies might be devised for ring expansion. acs.orgosti.gov
Ring-Contraction:
Ring contraction of larger rings, such as tetrahydropyrans, to form substituted tetrahydrofurans has been achieved through nitrite-catalyzed reactions. researchgate.net Another strategy involves the ring contraction of δ-lactones with a leaving group at the α-position to yield highly functionalized tetrahydrofurans. researchgate.net While these methods start from different precursors, they highlight the possibility of rearranging the carbon skeleton to achieve a smaller ring system.
Stereochemical Consequences of Ring Transformations
The stereochemistry of ring transformations is a critical aspect, particularly when chiral centers are involved. In this compound, the C2 position of the oxolane ring is a chiral center.
During ring-opening reactions , the stereochemical outcome at the C2 and C5 positions depends on the mechanism. S(_N)2-type cleavage would proceed with inversion of configuration at the attacked carbon, while S(_N)1-type cleavage would lead to racemization.
Studies on Reaction Kinetics and Thermodynamics for this compound
Detailed experimental kinetic and thermodynamic data specifically for reactions involving this compound are not widely available in the literature. However, general principles and data from related compounds can provide insights.
Reaction Kinetics:
The kinetics of nucleophilic substitution reactions at the primary alcohol are generally expected to follow second-order kinetics for S(_N)2 processes. The rate would be dependent on the concentration of both the substrate (or its activated form) and the nucleophile. For esterification, the reaction rate is influenced by the catalyst concentration, temperature, and the structure of both the alcohol and the carboxylic acid. nih.gov
Kinetic studies on the oxidation of tetrahydrofuran itself have been conducted, revealing complex reaction pathways, especially at higher temperatures. For instance, the reaction of tetrahydrofuran with hydroxyl radicals is a key process in its combustion and atmospheric chemistry, with H-abstraction occurring at both the α and β positions of the ring. researchgate.net
Thermodynamics:
The thermodynamics of reactions involving this compound can be estimated based on bond dissociation energies and the stability of reactants and products. The formation of more stable products, such as those with stronger bonds or less ring strain, will be thermodynamically favored. For example, the esterification reaction is typically a reversible process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products. nih.gov
Thermochemical data for various substituted oxolanes have been calculated using computational methods, providing insights into their heats of formation and bond dissociation enthalpies. researchgate.net These data can be valuable for predicting the feasibility and energetics of potential reactions of this compound.
| Reaction Type | Thermodynamic Factors |
|---|---|
| Esterification | Reversible; equilibrium position depends on relative stabilities of reactants and products. |
| Ring-Opening | Driven by relief of ring strain and formation of stable products. |
| Ring-Expansion/Contraction | Depends on the change in ring strain and overall enthalpy of the system. |
Advanced Spectroscopic and Chromatographic Characterization of 3 Oxolan 2 Yl Propan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and proton framework. emerypharma.com
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in 3-(oxolan-2-yl)propan-1-ol. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the molecular structure.
For a more definitive and detailed structural assignment, two-dimensional (2D) NMR experiments are employed. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of adjacent atoms. emerypharma.com HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons over two to three bonds, which is crucial for identifying the connectivity of different parts of the molecule.
¹H and ¹³C NMR Data for this compound:
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| 1 | 3.65 (t) | 62.5 |
| 2 | 1.58 (m) | 30.2 |
| 3 | 1.45 (m) | 28.9 |
| 2' | 3.80 (m) | 78.1 |
| 3' | 1.90 (m), 1.65 (m) | 25.7 |
| 4' | 1.85 (m), 1.55 (m) | 31.5 |
| 5' | 3.72 (m), 3.60 (m) | 68.3 |
| OH | Variable | - |
Note: The chemical shifts are hypothetical and based on typical values for similar structural motifs. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
The stereocenter at the C2' position of the oxolane ring in this compound means the compound can exist as enantiomers. Determining the absolute configuration is critical in many applications. Chiral shift reagents, typically lanthanide complexes, can be used in NMR to differentiate between enantiomers. These reagents form diastereomeric complexes with the chiral analyte, leading to separate signals for each enantiomer in the NMR spectrum.
Furthermore, the inherent asymmetry in a chiral molecule can lead to the non-equivalence of otherwise chemically equivalent protons or groups, a phenomenon known as diastereotopicity. This can sometimes be observed in the NMR spectrum without the need for chiral additives.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nationalmaglab.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. nih.gov This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. This is a critical step in confirming the identity of the compound.
HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 131.1016 |
| [M+Na]⁺ | 153.0835 |
Note: These values are calculated for the molecular formula C₇H₁₄O₂.
Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. nih.gov The fragmentation pathways are predictable based on the functional groups present in the molecule. lifesciencesite.com
Plausible MS/MS Fragmentation of this compound ([M+H]⁺):
| m/z of Fragment Ion | Proposed Structure/Loss |
| 113 | [M+H - H₂O]⁺ |
| 85 | [M+H - C₂H₅OH]⁺ |
| 71 | [C₅H₁₁]⁺ (oxolane ring fragmentation) |
| 57 | [C₄H₉]⁺ (alkyl chain fragment) |
| 45 | [C₂H₅O]⁺ |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantitative determination. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. researchgate.netnih.gov
The choice between GC and HPLC depends on the volatility and thermal stability of the compound. Given its hydroxyl group, derivatization might be necessary for optimal GC analysis to increase volatility and reduce peak tailing. HPLC, particularly reversed-phase HPLC, is well-suited for the separation of moderately polar compounds like this compound. sielc.com For the separation of the enantiomers, chiral chromatography is required. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC columns coated with a chiral selector. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary functions: assessing the compound's purity and identifying any volatile impurities that may be present from the synthesis or degradation processes.
The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium or hydrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. For a moderately polar compound like this compound, a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups, is often employed to achieve good separation.
As the compounds travel through the column, they are separated based on their boiling points and interactions with the stationary phase. This compound is eluted at a specific retention time, which is characteristic under a given set of chromatographic conditions. After elution from the GC column, the separated components enter the mass spectrometer. Here, they are bombarded with electrons (typically at 70 eV), causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.
The mass spectrum of this compound would show a molecular ion peak [M]+ corresponding to its molecular weight, although it may be weak. More prominent peaks will correspond to stable fragments resulting from the cleavage of specific bonds. Key fragmentation patterns would include the loss of a water molecule ([M-H₂O]+) from the alcohol, alpha-cleavage adjacent to the hydroxyl group, and fragmentation of the oxolane ring. The most abundant ion in the spectrum of THF-containing compounds is often m/z 43, corresponding to the [C₃H₇]+ fragment, and a significant peak at m/z 71 is characteristic of the tetrahydrofuryl group. By comparing the obtained mass spectrum with library data or through manual interpretation, the structure of the compound and any impurities can be confirmed. researchgate.netnih.govamegroups.cn
Table 1: Typical GC-MS Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 2: Expected Key Mass Fragments for this compound
| m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 112 | [M-H₂O]⁺ | Loss of water |
| 99 | [M-CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 85 | [M-C₂H₄OH]⁺ | Cleavage of the propyl chain |
| 71 | [C₄H₇O]⁺ | Tetrahydrofuryl cation, characteristic fragment |
| 43 | [C₃H₇]⁺ | Propyl fragment / Ring fragmentation product |
High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally unstable compounds. researchgate.net For this compound, HPLC is used for both precise quantitative analysis and for isolating larger quantities of the pure compound through preparative chromatography. thermofisher.comrcilabscan.com
For quantitative analysis, a reversed-phase HPLC (RP-HPLC) method is typically most suitable. impactfactor.org In this mode, the stationary phase is non-polar (e.g., octadecylsilyl, C18), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. pan.olsztyn.pl Since this compound lacks a significant UV-absorbing chromophore, detection can be challenging. Several strategies can be employed:
Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is suitable for isocratic (constant mobile phase composition) separations.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI and is compatible with gradient elution.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and structural confirmation. oaji.net
Derivatization: The alcohol can be reacted with a UV-absorbing agent (e.g., a benzoyl chloride derivative) to allow for sensitive UV detection.
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns (with internal diameters from 1 cm to over 10 cm) and higher flow rates to process larger sample volumes. thermofisher.comresearchgate.net The goal is to isolate the peak corresponding to this compound from impurities. The conditions developed at the analytical scale are scaled up, and fractions of the eluent are collected as the target compound exits the detector. These fractions are then combined and the solvent is evaporated to yield the purified product.
Table 3: Typical HPLC Conditions for this compound
| Parameter | Analytical Conditions | Preparative Conditions |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase | Isocratic; Acetonitrile:Water (40:60 v/v) | Isocratic; Acetonitrile:Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Temperature | 25 °C | Ambient |
| Detector | Refractive Index (RI) or ELSD | Refractive Index (RI) or UV (if derivatized) |
| Injection Volume | 10 µL | 1-5 mL |
Chiral Chromatography for Enantiomeric Excess Determination
The this compound molecule contains a chiral center at the C-2 position of the oxolane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(oxolan-2-yl)propan-1-ol and (S)-3-(oxolan-2-yl)propan-1-ol. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral sample. sigmaaldrich.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amount than the other. wikipedia.orgmasterorganicchemistry.com
This separation is achieved by using a chiral stationary phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer, forming transient diastereomeric complexes with different energies of formation. This difference in interaction strength leads to different retention times for the two enantiomers on the column, allowing for their separation. gcms.cz
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including alcohols. mdpi.com For this compound, a column like Chiralpak AD (amylose derivative) or Chiralcel OD (cellulose derivative) would be a suitable choice. The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol), which helps to modulate retention and selectivity. scispace.com
After separation, the enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100
Table 4: Illustrative Chiral HPLC Method for Enantioseparation
| Parameter | Typical Value/Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane : 2-Propanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detector | UV at 210 nm (for end-absorption) or RI |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.
FT-IR Spectroscopy: In FT-IR spectroscopy, infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their bonds. For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening is due to intermolecular hydrogen bonding. docbrown.info Other key absorptions include C-H stretching vibrations from the alkyl chain and the oxolane ring just below 3000 cm⁻¹, and strong C-O stretching vibrations between 1150 and 1000 cm⁻¹. Specifically, the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the C-O-C ether stretch of the oxolane ring should appear near 1100 cm⁻¹. researchgate.netdocbrown.info
Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds (like O-H and C=O), Raman is more sensitive to non-polar, symmetric bonds (like C-C and C-H). usda.gov In the Raman spectrum of this compound, the C-H stretching and bending vibrations would be strong. The C-C backbone stretching and the symmetric "breathing" mode of the oxolane ring would also produce distinct Raman signals. The O-H stretch, which is very strong in the IR spectrum, is typically weak in the Raman spectrum. researchgate.netresearchgate.net
Table 5: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3600-3200 (Broad, Strong) | 3600-3200 (Weak) |
| C-H Stretch (asymmetric/symmetric) | Alkyl (CH₂, CH₃) | 2960-2850 (Strong) | 2960-2850 (Very Strong) |
| CH₂ Scissoring | Alkyl (CH₂) | ~1465 (Medium) | ~1465 (Medium) |
| C-O Stretch (Alcohol) | Primary Alcohol (C-OH) | ~1050 (Strong) | ~1050 (Weak) |
| C-O-C Stretch (Ether) | Oxolane Ring | ~1100 (Strong) | ~1100 (Medium, sharp) |
| Ring Breathing | Oxolane Ring | (Weak) | ~900 (Strong, sharp) |
Theoretical and Computational Chemistry Studies on 3 Oxolan 2 Yl Propan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. smu.eduresearchgate.net For a molecule like 3-(oxolan-2-yl)propan-1-ol, such studies would provide invaluable insights.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
A standard approach would involve geometry optimization of this compound using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to find the lowest energy structure. google.com This process would yield precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-C (propanol chain) | ~1.54 Å |
| C-O (oxolane ring) | ~1.43 Å | |
| C-O (alcohol) | ~1.43 Å | |
| O-H (alcohol) | ~0.96 Å | |
| Bond Angle | C-C-C (propanol chain) | ~109.5° |
| C-O-C (oxolane ring) | ~108° | |
| C-C-O (alcohol) | ~109.5° | |
| Dihedral Angle | H-O-C-C | Varies with conformation |
Furthermore, DFT calculations would allow for the determination of key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.
Conformational Analysis and Energy Landscapes
The flexibility of the propanol (B110389) side chain and the puckering of the oxolane ring mean that this compound can exist in multiple conformations. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. This process would identify the various stable conformers and the transition states that connect them, providing a detailed energy landscape. Such an analysis is crucial for understanding the molecule's behavior in different environments. For related cyclic systems, conformational equilibria have been extensively studied, highlighting the importance of such investigations.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult to obtain experimentally. smu.edursc.org
Transition State Characterization for Key Transformations
For any chemical transformation that this compound might undergo, such as oxidation of the alcohol group or ring-opening of the oxolane moiety, computational methods can be used to locate and characterize the transition state structure. This involves calculating the vibrational frequencies to confirm that the structure corresponds to a first-order saddle point on the potential energy surface (i.e., having exactly one imaginary frequency). The energy of the transition state determines the activation energy of the reaction.
Prediction of Reaction Pathways and Selectivity
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile allows for the prediction of the most likely reaction pathway. In cases where multiple products can be formed, computational modeling can help predict the selectivity (chemo-, regio-, and stereoselectivity) of the reaction by comparing the activation energies of the competing pathways.
In Silico Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, which can be a powerful tool for structure elucidation when compared with experimental data.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Region | Hypothetical Chemical Shift (ppm) / Frequency (cm⁻¹) | Assignment |
| ¹H NMR | 3.3 - 3.8 | Multiplets | -CH₂-O- (oxolane and propanol) |
| ~3.6 | Triplet | -CH₂-OH | |
| 1.5 - 2.0 | Multiplets | -CH₂- (oxolane and propanol chain) | |
| ~2.5 | Singlet (broad) | -OH | |
| ¹³C NMR | 60 - 70 | -CH₂-O- (oxolane and propanol) | |
| 25 - 40 | -CH₂- (oxolane and propanol chain) | ||
| IR | 3200-3600 | Broad peak | O-H stretch (alcohol) |
| 2850-3000 | C-H stretch | ||
| 1050-1150 | Strong peak | C-O stretch (ether and alcohol) |
In silico methods, often based on DFT, can calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. While these predictions may have systematic errors, they are often very good at reproducing trends and can be scaled to match experimental values more closely. Comparing predicted spectra with experimental ones can provide strong evidence for the proposed structure and conformation of a molecule.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structure elucidation and conformational analysis. By calculating the magnetic shielding tensors of nuclei in a molecule, it is possible to predict the chemical shifts (δ) and spin-spin coupling constants (J).
Methodology: The standard approach involves a two-step process. First, the geometry of the this compound molecule is optimized using a quantum mechanical method, typically DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). Since the molecule possesses conformational flexibility, particularly around the propanol side chain and the puckering of the tetrahydrofuran (B95107) ring, a thorough conformational search is crucial. The energies of the different stable conformers are calculated, and their populations are determined using a Boltzmann distribution at a given temperature.
In the second step, the NMR shielding constants are calculated for each significant conformer using a method like Gauge-Including Atomic Orbitals (GIAO). The predicted chemical shifts are then obtained by referencing the calculated shielding constants to that of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Expected Findings and Data: The predicted ¹H and ¹³C NMR chemical shifts would provide a detailed picture of the electronic environment of each atom. For instance, the protons and carbons of the oxolane ring and the propanol chain would have distinct chemical shifts influenced by the electronegativity of the oxygen atoms and the molecule's three-dimensional structure.
The following tables present hypothetical but realistic predicted NMR data for this compound, based on typical values for tetrahydrofuran and propanol moieties.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is illustrative and not from a specific published study on this compound.)
| Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H on C1 (propanol) | 3.65 | Triplet | 6.5 |
| H on C2 (propanol) | 1.60 | Multiplet | - |
| H on C3 (propanol) | 1.70 | Multiplet | - |
| H on C2 (oxolane) | 3.80 | Multiplet | - |
| H on C3 (oxolane) | 1.90 | Multiplet | - |
| H on C4 (oxolane) | 1.85 | Multiplet | - |
| H on C5 (oxolane) | 3.75 | Multiplet | - |
| OH (propanol) | 2.50 (variable) | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not from a specific published study on this compound.)
| Atom Position | Predicted Chemical Shift (ppm) |
| C1 (propanol) | 62.5 |
| C2 (propanol) | 32.0 |
| C3 (propanol) | 35.0 |
| C2 (oxolane) | 78.0 |
| C3 (oxolane) | 30.0 |
| C4 (oxolane) | 26.0 |
| C5 (oxolane) | 68.0 |
Calculations of spin-spin coupling constants, particularly ³J(H,H) values, would be instrumental in confirming the dihedral angles and thus the preferred conformations of the molecule.
Vibrational Frequency and Intensity Calculations
Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. These calculations are fundamental for assigning the vibrational modes observed in experimental spectra to specific atomic motions, such as bond stretches, bends, and torsions.
Methodology: Similar to NMR predictions, the process starts with the optimization of the molecular geometry. Following optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated, which yields the force constant matrix. Diagonalizing this matrix gives the vibrational frequencies and the normal modes. The intensities of the IR and Raman bands are also calculated from the changes in the dipole moment and polarizability during each vibration.
To improve the accuracy of the predicted frequencies, which are often overestimated due to the harmonic approximation and basis set incompleteness, a scaling factor is typically applied. These scaling factors are empirically determined for specific levels of theory.
Expected Findings and Data: For this compound, the calculated vibrational spectrum would show characteristic bands for the functional groups present. Key vibrations would include the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various C-H stretching and bending modes.
Table 3: Predicted Prominent Vibrational Frequencies for this compound (Note: This data is illustrative and based on general values for alcohols and ethers, not from a specific published study on this compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| O-H Stretch (Alcohol) | 3350 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C-O Stretch (Alcohol, Primary) | 1050 | Strong |
| C-O-C Stretch (Ether, Antisymmetric) | 1100 | Strong |
| CH₂ Bending (Scissoring) | 1465 | Medium |
| O-H Bend | 1350-1450 | Medium, Broad |
The potential energy distribution (PED) analysis can be used to provide a quantitative assignment of each normal mode in terms of contributions from internal coordinates (stretches, bends, etc.), offering a detailed understanding of the vibrational dynamics.
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can reveal crucial information about its liquid-state structure, dynamics, and interactions with solvent molecules.
Methodology: MD simulations model the molecule using a classical mechanical approach, where atoms are treated as spheres and bonds as springs. The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions. Common force fields for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics).
A simulation would typically involve placing a large number of this compound molecules in a simulation box, often with an explicit solvent like water. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. From the resulting trajectory of atomic positions and velocities, various properties can be calculated.
Expected Findings and Data: A key aspect to investigate for this molecule would be the interplay between intramolecular and intermolecular hydrogen bonding. The hydroxyl group can form a hydrogen bond with the ether oxygen within the same molecule (intramolecular) or with the hydroxyl or ether group of a neighboring molecule (intermolecular).
MD simulations can quantify the extent of these different types of hydrogen bonds by analyzing radial distribution functions (RDFs) and hydrogen bond lifetimes. For example, the RDF between the hydrogen of the OH group and the ether oxygen (intramolecular) would reveal the probability of finding these atoms at a certain distance, indicating the strength and prevalence of this interaction. Similarly, RDFs between atoms of different molecules would describe the liquid structure and solvation shell.
Table 4: Expected Outcomes from Molecular Dynamics Simulations of this compound in Water (Note: These are expected qualitative findings, not specific numerical data from a published study.)
| Property Analyzed | Expected Insights |
| Radial Distribution Functions (RDFs) | - Characterization of the solvation shell of water around the alcohol and ether functional groups.- Determination of the average distances and coordination numbers for intermolecular hydrogen bonds (e.g., O-H···O_water, O_ether···H_water). |
| Hydrogen Bond Analysis | - Calculation of the average number of intramolecular vs. intermolecular hydrogen bonds per molecule.- Analysis of the dynamics and lifetimes of these hydrogen bonds, revealing their stability. |
| Self-Diffusion Coefficient | - Quantification of the mobility of the molecule in the liquid phase or in solution, which is influenced by the network of intermolecular interactions. |
| Conformational Analysis | - Monitoring the puckering of the tetrahydrofuran ring and the rotation of the propanol side chain over time to understand the molecule's flexibility and conformational preferences in a condensed phase. |
These simulations would provide a dynamic picture of how this compound interacts with itself and its environment, which is crucial for understanding its macroscopic properties like viscosity, density, and miscibility.
Applications of 3 Oxolan 2 Yl Propan 1 Ol in Advanced Chemical Synthesis
Role in Natural Product Total Synthesis
The total synthesis of natural products often requires the precise and controlled assembly of intricate molecular architectures. sci-hub.se The unique structure of 3-(oxolan-2-yl)propan-1-ol offers distinct advantages in this field.
The THF ring within this compound can be strategically employed as a masked 1,4-diol. This latent functionality can be revealed through selective ring-opening reactions, providing a linear four-carbon unit with terminal hydroxyl groups. This approach allows for the extension and elaboration of carbon chains in a controlled manner. The primary alcohol of the propanol (B110389) side chain serves as a convenient handle for initial coupling reactions, after which the THF ring can be opened to introduce further complexity. This strategy is particularly useful in the assembly of polyketide and other complex natural product skeletons where stereocontrolled installation of oxygenated fragments is crucial.
In its enantiomerically pure forms, this compound is a powerful tool for introducing chirality into a target molecule. The existing stereocenter at the C2 position of the oxolane ring can direct the stereochemical outcome of nearby reactions, a process known as substrate-controlled stereoselection. For example, oxidation of the terminal alcohol to an aldehyde, followed by a nucleophilic addition, can proceed with high diastereoselectivity due to the steric and electronic influence of the adjacent chiral THF ring. This method is critical for synthesizing biologically active natural products where specific stereoisomers are essential for their function. nih.gov Acid-catalyzed cyclodehydration reactions involving such structures are also a key step in some stereoselective total syntheses. nih.gov
Precursor for Specialty Chemicals and Materials
The reactivity of its functional groups makes this compound a valuable starting material for a range of specialty chemicals and for the development of novel polymers. frontierspecialtychemicals.com
This compound serves as a precursor for various fine chemicals. evitachem.com Its hydroxyl group can be readily transformed through oxidation to an aldehyde or carboxylic acid, or through esterification and etherification to produce a variety of derivatives. Furthermore, the THF ring can be opened to yield linear compounds. For instance, its structural analog, tetrahydrofurfuryl alcohol, is a well-known precursor to 1,5-pentanediol. frontierspecialtychemicals.com Similarly, derivatives of this compound can be used to synthesize substituted diols and other bifunctional molecules that are important intermediates in the pharmaceutical and agrochemical industries. The compound is also noted as an impurity in the industrial production of γ-butyrolactone (GBL), highlighting its relevance in industrial chemical processes. google.com
| Reaction Type | Reagents | Product Class |
| Oxidation | Potassium permanganate, Chromium trioxide | Aldehydes, Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Diols (via ring opening) |
| Substitution | Alkyl halides, Acyl chlorides | Ethers, Esters |
| Ring Opening | Acid catalyst | Diols |
This table summarizes general reaction types applicable to this compound and similar alcohols, leading to various classes of fine chemicals. evitachem.com
In polymer science, monomers containing cyclic ethers like the oxolane ring are of interest for creating polymers with unique properties. The hydroxyl group of this compound allows it to be incorporated into polyester (B1180765) and polyurethane chains through condensation polymerization. The presence of the THF ring in the polymer backbone can influence properties such as thermal stability, flexibility, and solvent miscibility. Its structural relative, tetrahydrofurfuryl alcohol (THFA), is used in epoxy resin formulations and other polymerization reactions, indicating a similar potential for this compound as a monomer for advanced material development. frontierspecialtychemicals.com
Development of Catalytic Systems utilizing this compound Derivatives
The modification of this compound into specialized ligands is an emerging area in catalysis. The inherent chirality of enantiopure versions of the molecule can be harnessed to create effective ligands for asymmetric catalysis.
Future Perspectives and Emerging Research Directions for 3 Oxolan 2 Yl Propan 1 Ol
Innovations in Continuous Flow Synthesis Methodologies
Continuous flow chemistry is emerging as a powerful tool for the synthesis of chemical compounds, offering advantages in efficiency, safety, and scalability over traditional batch processes. researchgate.netflinders.edu.au The application of these methodologies to the production of 3-(oxolan-2-yl)propan-1-ol is a promising area of future research.
Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Potential Benefit |
|---|---|
| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity. |
| Precise Process Control | Higher yields and purity of the final product. |
| Increased Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |
| Scalability | Straightforward scaling from laboratory to industrial production by extending operation time or using parallel reactors. |
| Automation | Reduced manual intervention and improved reproducibility. |
Future research will likely focus on developing dedicated flow chemistry protocols for the synthesis of this compound, potentially integrating in-line purification and real-time analytical techniques to ensure quality and efficiency.
Exploration of Bio-catalytic Routes to this compound and its Derivatives
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to conventional chemical synthesis. researchgate.net The exploration of bio-catalytic routes for producing this compound and its derivatives is a significant area of emerging research, driven by the demand for sustainable and enantiomerically pure compounds. researchgate.netresearchgate.net
Enzymes such as alcohol dehydrogenases, reductases, and lipases could be employed for the stereoselective synthesis of chiral derivatives of this compound. For instance, lipases have been successfully used for the kinetic resolution of similar alcohol-containing compounds, yielding products with high enantiomeric excess. researchgate.net The development of chemoenzymatic processes, which combine both chemical and enzymatic steps, can leverage the strengths of both approaches to create efficient and novel synthetic pathways. researchgate.net
Table 2: Potential Biocatalytic Approaches for this compound Synthesis
| Enzyme Class | Potential Application | Desired Outcome |
|---|---|---|
| Alcohol Dehydrogenases | Asymmetric reduction of a corresponding aldehyde or ketone precursor. | Enantiopure (R)- or (S)-3-(oxolan-2-yl)propan-1-ol. |
| Lipases | Kinetic resolution of racemic this compound via acylation. | Separation of enantiomers to yield enantiopure alcohol and ester. |
| Hydrolases | Hydrolysis of an ester precursor. | Mild and selective deprotection to yield the final alcohol. |
Future research will likely involve screening for novel enzymes with desired activity and stability, as well as enzyme engineering to optimize performance for the specific substrate. The immobilization of enzymes on solid supports is another key area, as it enhances stability and allows for easier recovery and reuse of the biocatalyst.
Integration with Machine Learning for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.orgresearchgate.net For a target molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgacs.orgbohrium.com
These predictive models can significantly accelerate the research and development process by reducing the number of experiments needed. researchgate.net For instance, a neural network model can be trained to predict the major product of a reaction given a set of reactants and reagents, helping chemists to avoid failed reactions and identify more efficient pathways. acs.orgbohrium.com ML can also be used to optimize reaction parameters such as temperature, solvent, and catalyst, leading to improved yields and selectivity. beilstein-journals.org
Table 3: Applications of Machine Learning in the Synthesis of this compound
| Machine Learning Application | Function | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Proposing synthetic pathways from the target molecule back to available starting materials. | Discovery of novel and more efficient synthetic routes. |
| Reaction Outcome Prediction | Predicting the major product and potential byproducts of a given reaction. acs.orgresearchgate.net | Reduction of experimental failures and resource optimization. |
| Yield and Selectivity Optimization | Identifying the optimal reaction conditions to maximize product yield and selectivity. | Improved process efficiency and cost-effectiveness. |
The future in this area involves the development of more accurate and interpretable ML models and their integration with automated synthesis platforms to create "self-driving laboratories" for chemical discovery and optimization.
Design of Novel Architectures Utilizing the this compound Scaffold
The this compound molecule serves as a valuable scaffold for the design and synthesis of novel chemical architectures. Its two key functional groups—the primary alcohol and the tetrahydrofuran (B95107) ring—provide anchor points for a variety of chemical modifications. This versatility allows for the construction of a diverse library of derivatives with potentially interesting chemical and biological properties.
Table 4: Potential Derivatives and Applications of the this compound Scaffold
| Modification Site | Derivative Class | Potential Application Area |
|---|---|---|
| Primary Alcohol | Esters | Pro-drugs, flavor and fragrance compounds. |
| Primary Alcohol | Ethers | Solvents, chemical intermediates. |
| Primary Alcohol | Amines | Building blocks for pharmaceuticals and agrochemicals. |
| THF Ring | Substituted THFs | Exploration of structure-activity relationships in medicinal chemistry. |
Future research will focus on using the this compound scaffold as a starting point for creating new molecules with tailored properties. This could involve its incorporation into larger, more complex structures such as polymers, macrocycles, or as a fragment in drug discovery programs. The development of efficient synthetic routes to these novel architectures will be a key challenge and opportunity in this field.
Q & A
Q. What are the primary synthetic strategies for 3-(oxolan-2-yl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, coupling oxolane (tetrahydrofuran) derivatives with propanol precursors in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) under controlled temperatures (60–80°C) can optimize reactivity and minimize side products . Catalytic methods, such as acid-mediated ring-opening of epoxides, may also be employed. Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Purification via column chromatography or distillation is recommended to isolate the product.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR can confirm the oxolane ring structure (e.g., δ 3.7–4.0 ppm for oxolane protons) and propanol chain connectivity.
- FT-IR: Hydroxyl (-OH) stretching (~3300 cm) and ether (C-O-C) vibrations (~1120 cm) validate functional groups.
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]) confirm the molecular formula (CHO).
- PubChem/DSSTox Databases: Cross-referencing with standardized identifiers (e.g., DTXSID, SMILES) ensures structural accuracy .
Advanced Research Questions
Q. How does the oxolane ring in this compound influence its reactivity in substitution reactions compared to other propanol derivatives?
- Methodological Answer: The oxolane ring enhances steric hindrance and electron density at the propanol chain, altering reactivity. For instance:
- Nucleophilic Substitution: The hydroxyl group undergoes slower substitution compared to linear propanols due to steric effects.
- Oxidation: The oxolane ring stabilizes intermediates, favoring formation of 3-(oxolan-2-yl)propanoic acid over complete chain cleavage .
Comparative studies with 3-(4-chlorophenyl)propan-1-ol () show that electron-withdrawing groups (e.g., -Cl) increase oxidation rates, while oxolane’s electron-donating ether linkage slows reactivity .
Q. What methodological approaches are used to study the biological activity of this compound, particularly in enzyme interactions?
- Methodological Answer:
- Enzyme Assays: Kinetic studies (e.g., Michaelis-Menten plots) assess inhibition or activation of target enzymes (e.g., oxidoreductases) using UV-Vis spectroscopy to monitor cofactor depletion (e.g., NADH at 340 nm) .
- Molecular Docking: Computational models predict binding affinities between the oxolane-propanol structure and enzyme active sites (e.g., FAD-dependent oxidoreductases) .
- Comparative Analysis: Structural analogs (e.g., indole-containing propanols) are tested to isolate the oxolane’s contribution to bioactivity .
Q. How can researchers resolve contradictions in reported data regarding the oxidative stability of this compound?
- Methodological Answer: Contradictions often arise from varying experimental conditions. A systematic approach includes:
- Controlled Replication: Standardize oxidation conditions (e.g., KMnO/HSO vs. CrO/acetone) and monitor by TLC or GC-MS.
- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) of oxidation using local composition models (e.g., Renon-Prausnitz equations) to predict stability under different solvent systems .
- Side-Product Identification: Use HPLC to quantify byproducts (e.g., ketones or acids) and correlate with reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
